キノリン-4-イルメタンアミン

概要

説明

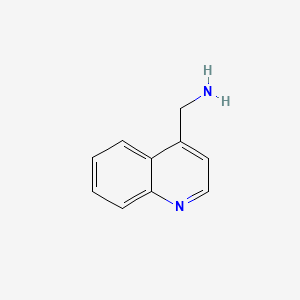

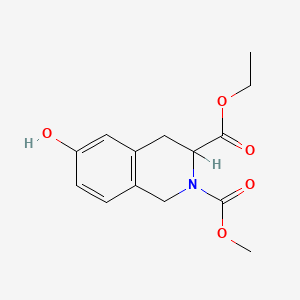

Quinolin-4-ylmethanamine is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is also known by other names such as 4-quinolinylmethanamine .

Synthesis Analysis

The synthesis of quinoline derivatives, including Quinolin-4-ylmethanamine, has been a subject of interest in recent years . Various synthetic methodologies have been developed, including metal-free reaction protocols and transition metal-catalyzed reaction procedures . These methods aim to provide good to excellent yields .Molecular Structure Analysis

The InChI code for Quinolin-4-ylmethanamine is1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 . The compound has a topological polar surface area of 38.9 Ų . Physical And Chemical Properties Analysis

Quinolin-4-ylmethanamine has a molecular weight of 158.20 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .作用機序

Target of Action

Quinolin-4-ylmethanamine, like other quinolones, primarily targets bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Quinolin-4-ylmethanamine interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process of bacterial DNA, thereby disrupting DNA replication and transcription, leading to cell death .

Biochemical Pathways

The action of Quinolin-4-ylmethanamine affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process of bacterial DNA, which is essential for DNA replication, transcription, repair, and recombination .

Pharmacokinetics

Most quinolones are 80 to 100% bioavailable from the oral route, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also known for their excellent tissue penetration .

Result of Action

The primary result of Quinolin-4-ylmethanamine’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved by disrupting the supercoiling process of bacterial DNA, which is essential for DNA replication and transcription .

Action Environment

The efficacy and stability of Quinolin-4-ylmethanamine, like other quinolones, can be influenced by various environmental factors. It’s worth noting that the development of resistance to quinolones is an ongoing concern, highlighting the need for careful use and ongoing research .

実験室実験の利点と制限

Quinolin-4-ylmethanamine is a versatile compound that is relatively easy to synthesize and has a wide range of applications in the chemical and pharmaceutical industries. It is relatively stable, and can be stored for long periods of time without degradation. However, it is important to note that Quinolin-4-ylmethanamine is a potent compound and should be handled with care in the laboratory.

将来の方向性

Quinolin-4-ylmethanamine has a wide range of potential applications in the chemical and pharmaceutical industries. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, Quinolin-4-ylmethanamine has potential applications in the development of new drugs and drug delivery systems. Further research is needed to fully understand the pharmacological effects of Quinolin-4-ylmethanamine and to identify its potential therapeutic applications.

科学的研究の応用

医薬品化学

キノリンモチーフには、キノリン-4-イルメタンアミンが含まれ、医薬品化学や工業化学における様々な用途により、多くの薬理活性を持つ複素環式化合物に不可欠です . その広いスペクトルの生物学的反応により、創薬プログラムにおける重要な構造として考えられています .

抗癌活性

キノリンとその誘導体は、抗癌活性において潜在能力を示しています。 それらは、いくつかの天然物やFDA承認薬における重要な核となっています .

抗酸化活性

キノリン系化合物は、抗酸化特性を示しています。 これは、酸化ストレスによって引き起こされる疾患の治療法の開発において価値のあるものです .

抗炎症活性

キノリン誘導体は、抗炎症作用を有することが判明しており、炎症性疾患の治療に有用です .

抗マラリア活性

キノリンは、クロロキン、ピリメタミン、メフロキンなどの多くの抗マラリア薬の合成に使用されています . これは、マラリアとの闘いにおける重要な役割を強調しています。

抗SARS-CoV-2活性

COVID-19パンデミックを受けて、キノリン誘導体は潜在的な抗SARS-CoV-2活性を示しています . これは、COVID-19の治療法の開発のための新たな可能性を切り開きます。

抗結核活性

キノリン系化合物は、抗結核活性を示しています . これは、結核の新しい治療法の開発において有望な研究分野となっています。

生化学分析

Biochemical Properties

Quinolin-4-ylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with amyloid-beta (Aβ) peptides, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound inhibits the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity. Additionally, Quinolin-4-ylmethanamine interacts with various enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

Quinolin-4-ylmethanamine affects various types of cells and cellular processes. In neuronal cells, it has been shown to attenuate Aβ-induced neurotoxicity, thereby protecting against cell death . The compound influences cell signaling pathways, particularly those involved in neuroprotection and anti-apoptotic mechanisms. Quinolin-4-ylmethanamine also affects gene expression by modulating the transcription of genes associated with cell survival and stress response.

Molecular Mechanism

At the molecular level, Quinolin-4-ylmethanamine exerts its effects through binding interactions with biomolecules. It binds to Aβ peptides, preventing their aggregation into toxic oligomers and fibrils . This binding interaction inhibits the formation of neurotoxic aggregates, thereby protecting neuronal cells. Additionally, Quinolin-4-ylmethanamine may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinolin-4-ylmethanamine have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods. It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that Quinolin-4-ylmethanamine can have sustained protective effects on neuronal cells, reducing the impact of Aβ-induced neurotoxicity .

特性

IUPAC Name |

quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGQPVMVBOTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-13-3 | |

| Record name | 5632-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)